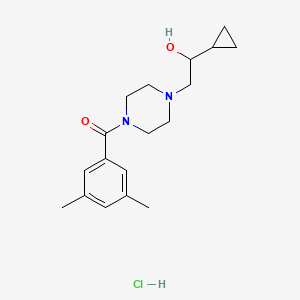

methanone CAS No. 1114652-85-5](/img/structure/B2454359.png)

[4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

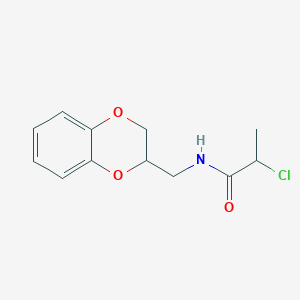

The compound appears to contain a benzothiazinone core, which is a type of heterocyclic compound. This core is substituted with a 4-chlorophenyl group and a 4-methylphenyl group. The presence of the dioxido group suggests that the compound might have some degree of oxidative stability .

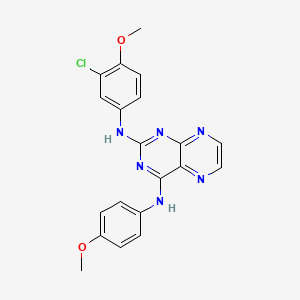

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazinone core, substituted with a 4-chlorophenyl group and a 4-methylphenyl group .Chemical Reactions Analysis

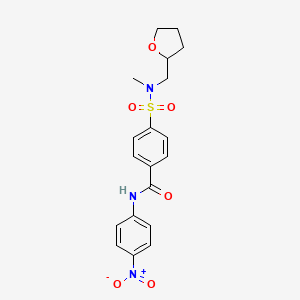

The reactivity of this compound would likely be influenced by the presence of the benzothiazinone core and the substituent groups. The chlorine atom on the phenyl ring might make that position more reactive towards nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine atom might increase the compound’s density and boiling point compared to similar compounds without a halogen .Wissenschaftliche Forschungsanwendungen

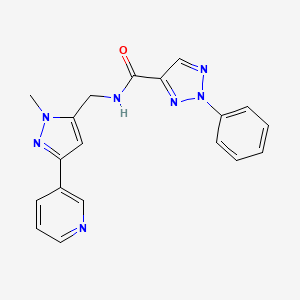

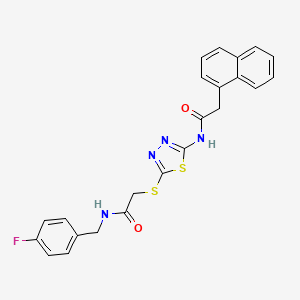

Synthesis and Reactivity

- A study by Pouzet et al. (1998) focused on the synthesis of a benzo[b]thiophene sulfoxide derivative through oxidation, which could undergo Michael-type nucleophilic addition, leading to functionalized benzo[b]thiophenes. This method offers a route for the two-step functionalization of acyl-benzo[b]thiophene derivatives, potentially applicable to the synthesis and modification of compounds similar to the one (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).

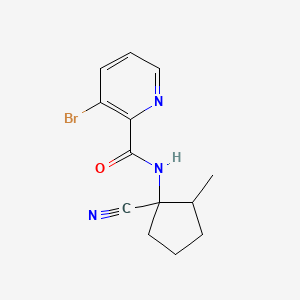

Antimicrobial and Analgesic Activities

- A series of compounds, including those with benzothiazine moieties, were synthesized and exhibited moderate anti-inflammatory, analgesic, and antimicrobial activities, as reported by Pulina et al. (2009). This suggests potential biomedical applications for similarly structured compounds (Pulina, Zalesov, Bystritskaya, Rubtsov, & Kutkovaya, 2009).

Synthesis and Characterization

- Shahana and Yardily (2020) synthesized and characterized novel thiazolyl thiophene derivatives, including structural optimization and theoretical vibrational spectra analyses using density functional theory. These studies provide insight into the structural and electronic properties of thiazine-containing compounds, relevant to the compound of interest (Shahana & Yardily, 2020).

Molecular Docking and Biological Activity

- Jayanna et al. (2013) conducted synthesis, antimicrobial, analgesic activity testing, and molecular docking studies on 1,3-benzoxazol-2-yl derivatives, showing pronounced activities and high receptor affinity in docking studies. This highlights the potential for compounds with benzoxazole and chlorophenyl groups to serve as lead structures in drug development (Jayanna, Vagdevi, Dharshan, Raghavendra, & Telkar, 2013).

These studies illustrate the diverse scientific research applications of compounds related to "4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone," from synthetic methodologies and characterization to potential biomedical uses. The insights gained from these studies could guide future research into the specific compound of interest.

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[4-(4-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClNO3S/c1-15-6-8-16(9-7-15)22(25)21-14-24(18-12-10-17(23)11-13-18)19-4-2-3-5-20(19)28(21,26)27/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIDWLCHSULRSJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2454279.png)

![1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-2,2-dimethyl-1-propanone](/img/structure/B2454282.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-{5-[(5E)-3-{3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]propyl}-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl}butanamide](/img/structure/B2454286.png)

![ethyl 4-({6,7-dimethoxy-2-[4-(piperidine-1-sulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate](/img/structure/B2454287.png)

![1-(pyridin-4-ylmethyl)-4-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2454289.png)

![8-bromo-3-(2,4-dimethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2454291.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzamide](/img/structure/B2454295.png)